Faldaprevir

Übersicht

Beschreibung

Faldaprevir (BI 201335) is an oral, selective non-covalent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, targeting genotypes 1a and 1b with Ki values of 2.6 nM and 2.0 nM, respectively . It exhibits potent antiviral activity, with EC50 values of 6.5 nM (1a) and 3.1 nM (1b) in replicon assays . Clinically, this compound was evaluated in combination with pegylated interferon-α (PegIFN) and ribavirin (RBV) or in interferon-free regimens with deleobuvir and RBV, achieving high sustained virologic response (SVR) rates in genotype 1 HCV patients . Its pharmacokinetics are characterized by a terminal half-life of ~23 hours, primarily fecal excretion (98.7%), and minimal renal elimination (0.113%) .

Vorbereitungsmethoden

Faldaprevir is synthesized through a multi-step process involving several key intermediates. . The reaction conditions often require the use of strong bases and acids, as well as various organic solvents. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and continuous flow processes to ensure consistent quality .

Analyse Chemischer Reaktionen

Structural Features Influencing Reactivity

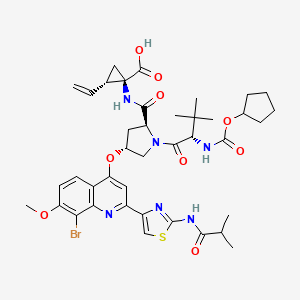

Faldaprevir's structure includes:

- Quinoline core : Aromatic system susceptible to electrophilic substitution.

- Thiazole ring : Potential site for nucleophilic attack at the sulfur or nitrogen atoms.

- Amide bonds : Hydrolysis-prone under acidic/basic conditions (though enzymatic hydrolysis dominates in vivo).

- Bromine substituent : Electron-withdrawing group affecting adjacent reaction sites.

Metabolic Pathways

This compound undergoes hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes :

Key Findings :

- Efavirenz (CYP3A4 inducer) reduces this compound exposure by 35% (AUC) and 46% (Cₘᵢₙ) .

- Tenofovir coadministration decreases this compound AUC by 22%, suggesting mild interaction .

- No significant interaction with darunavir/ritonavir, supporting stable CYP3A4-mediated metabolism .

Hydrolysis and Stability

In vitro studies indicate:

- Amide bond stability : Resistant to spontaneous hydrolysis at physiological pH but susceptible to enzymatic cleavage by proteases .

- pH-dependent degradation : Accelerated degradation occurs under strongly acidic conditions (pH < 2), forming cleavage products at the cyclopropane-carboxylic acid moiety .

Degradation Products :

| Condition | Primary Degradants |

|---|---|

| Acidic (pH 1.2) | Quinoline-thiazole fragment + cyclopropane |

| Basic (pH 8.0) | Minimal degradation (<5% over 24h) |

Protein Binding and Distribution

This compound exhibits high plasma protein binding (99.3%) due to hydrophobic interactions with albumin :

| Parameter | Value |

|---|---|

| Plasma half-life | 31–36 hours |

| Oral clearance | 58.6–105.0 mL/min |

| Volume of distribution | 168–327 L |

Renal Impairment Impact :

- Severe renal impairment increases AUC by 69% due to reduced clearance .

- No dose adjustment required for mild/moderate impairment .

Resistance-Associated Modifications

While not direct chemical reactions, mutations in HCV NS3/4A protease alter this compound binding:

| Mutation | Effect on EC₅₀ | Prevalence |

|---|---|---|

| R155K | 1.8–6.5 μM (vs 3.1–6.5 nM) | Common in HCV-1a |

| D168V | 3.6–15 μM | Dominant in HCV-1b |

These mutations reduce this compound’s efficacy by disrupting ionic interactions with the protease active site .

Synthetic Considerations

Though synthesis details are proprietary, key structural motifs suggest:

Wissenschaftliche Forschungsanwendungen

Efficacy in Treatment-Naïve Patients

Faldaprevir has been evaluated in several pivotal clinical trials, notably the STARTVerso™ series. In these studies, this compound was administered alongside pegylated interferon and ribavirin to treatment-naïve patients with chronic HCV genotype 1 infection.

- STARTVerso™1 : This phase III trial demonstrated that 80% of patients treated with this compound achieved a sustained virologic response (SVR12) compared to 52% in the placebo group. The study also highlighted that 88% of patients eligible for early treatment cessation achieved viral cure after only 24 weeks of therapy .

- STARTVerso™4 : In this trial involving patients co-infected with HCV and HIV, 74% achieved undetectable HCV levels four weeks post-treatment. The results indicated that this compound was effective even in challenging patient populations .

Efficacy in Treatment-Experienced Patients

This compound has also shown promise in patients who had previously failed treatment with pegylated interferon and ribavirin:

- SILEN-C2 Trial : This study focused on non-cirrhotic patients who did not respond to prior treatments. The results indicated SVR rates ranging from 21% to 50% depending on the dosing regimen used (240 mg once daily or twice daily) and previous treatment response status .

Safety Profile

The safety profile of this compound has been generally favorable across clinical trials. Common adverse effects included anemia, rash, and gastrointestinal issues; however, these were comparable to those observed in placebo groups. Importantly, serious adverse events leading to treatment discontinuation were minimal .

Drug Interactions

This compound's interactions with other medications have been a subject of investigation. A study assessed its pharmacokinetic interactions when co-administered with various drugs, indicating that while some interactions could occur, they were manageable within clinical settings .

Summary of Clinical Trial Data

| Trial Name | Population | Treatment Regimen | SVR Rate (%) | Key Findings |

|---|---|---|---|---|

| STARTVerso™1 | Treatment-naïve | This compound + PegIFN + RBV | 80 | Early treatment success; high tolerability |

| STARTVerso™4 | HCV/HIV co-infected | This compound + PegIFN + RBV | 74 | Effective in difficult-to-treat populations |

| SILEN-C2 | Treatment-experienced | This compound + PegIFN + RBV | 21-50 | Variability based on prior response status |

Wirkmechanismus

Faldaprevir exerts its effects by inhibiting the NS3/4A protease, an enzyme essential for the replication of the hepatitis C virus . By binding to the active site of the protease, this compound prevents the cleavage of the viral polyprotein into functional proteins, thereby inhibiting viral replication . This mechanism of action is similar to other protease inhibitors used in antiviral therapy .

Vergleich Mit ähnlichen Verbindungen

Efficacy and Resistance Profile

- Key Findings: this compound retains activity against variants resistant to telaprevir/boceprevir (e.g., V36A, T54S) but shares cross-resistance at A156T . Unlike simeprevir, this compound remains effective against Q80 polymorphisms . In HCV/HIV co-infection, this compound achieved 72% SVR12, comparable to monoinfected cohorts .

Pharmacokinetics and Drug Interactions

- Drug Interaction Highlights :

- This compound increases digoxin exposure (2.19-fold AUC), suggesting P-glycoprotein inhibition .

- Co-administration with efavirenz reduces this compound exposure (AUC ↓16%), necessitating dose adjustments .

- Unlike telaprevir, this compound has minimal additive effects on darunavir/ritonavir pharmacokinetics .

Biologische Aktivität

Faldaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, primarily developed for the treatment of chronic hepatitis C. Its biological activity, pharmacokinetics, efficacy, and safety profile have been extensively studied in various clinical trials. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

This compound targets the NS3/4A protease enzyme, which is essential for the replication of HCV. By inhibiting this enzyme, this compound prevents the cleavage of viral polyproteins into functional proteins, thereby halting viral replication.

Pharmacokinetics

Pharmacokinetic Profile

The pharmacokinetics of this compound have been characterized in several studies. Key parameters include:

- Absorption : this compound reaches peak plasma concentrations () approximately 2 to 6 hours after oral administration .

- Half-Life : The elimination half-life () ranges from 20 to 36 hours depending on renal function .

- Bioavailability : this compound exhibits negligible urinary excretion, with only about 0.1% excreted through urine .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration () | 2-6 hours post-dose |

| Half-Life () | 20-36 hours |

| Urinary Excretion | ~0.1% |

Efficacy Studies

This compound has been evaluated in multiple clinical trials for its efficacy in treating HCV. Notable studies include:

- Phase IIb Study with Deleobuvir : In a study involving patients with mild to moderate hepatic impairment, the combination of this compound with deleobuvir and ribavirin achieved sustained virologic response (SVR) rates of 53-61% .

- SILEN-C Trials : In the SILEN-C1 trial, this compound combined with pegylated interferon and ribavirin resulted in SVR rates between 72-84% among treatment-naive patients .

Table 2: Efficacy Outcomes in Clinical Trials

| Study | Treatment Regimen | SVR Rate (%) |

|---|---|---|

| Phase IIb with Deleobuvir | This compound + Deleobuvir + Ribavirin | 53-61 |

| SILEN-C1 | This compound + PegIFN + Ribavirin | 72-84 |

Safety Profile

The safety and tolerability of this compound have been assessed across various studies. Common adverse events reported include:

- Gastrointestinal Issues : Nausea, diarrhea, and vomiting were frequently observed .

- Serious Adverse Events (SAEs) : In one study, SAEs occurred in approximately 53% of patients with cirrhosis treated with this compound .

Despite these adverse events, no severe or life-threatening complications were reported in the majority of cases.

Case Studies

In a case series involving patients with renal impairment, it was found that while pharmacokinetic exposure increased modestly due to renal function status, dose adjustments were not deemed necessary for those with mild to moderate impairment . This suggests that this compound maintains a favorable safety profile even in compromised populations.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Faldaprevir's inhibition of HCV NS3/4A protease?

this compound acts as a non-covalent, selective inhibitor of the HCV NS3/4A protease, binding reversibly to the catalytic site. Molecular dynamics (MD) simulations reveal that it stabilizes the protease in a closed conformation, disrupting substrate recognition and polyprotein processing. This mechanism prevents viral replication and restores host immune pathways by reducing cleavage of immune proteins like TRIF and MAVS .

Q. What experimental models are used to assess this compound's antiviral activity?

Preclinical studies utilize HCV subgenomic replicon systems to measure inhibition efficacy (EC50 values: 3.1–6.5 nM for genotype 1). MD simulations (e.g., Amber software) model binding dynamics and protease-ligand interactions . Clinical trials employ sustained virologic response at 12 weeks post-treatment (SVR12) as the primary endpoint, with early treatment success (ETS) as a predictor of shorter therapy duration .

Q. What clinical endpoints define this compound's efficacy in phase 3 trials?

Key endpoints include SVR12 rates (72% in co-infected patients; 79–80% in treatment-naïve patients), ETS (HCV RNA <25 IU/mL at week 8), and relapse rates. Patients achieving ETS are often randomized to 24-week vs. 48-week PegIFN/RBV regimens .

Q. How does this compound's safety profile compare across doses?

Both 120 mg and 240 mg doses show comparable adverse event (AE) rates (e.g., nausea: 53%, rash: 31%). Elevated unconjugated bilirubin (12–53%) is dose-dependent but transient. Unlike first-generation protease inhibitors, this compound does not increase anemia risk .

Q. What pharmacokinetic parameters influence this compound dosing?

this compound is metabolized by CYP3A4, with high plasma protein binding (>99%). Drug interactions (e.g., with efavirenz) require dose adjustments: 240 mg instead of 120 mg when CYP3A4 inducers are co-administered .

Advanced Research Questions

Q. How can drug interactions between this compound and antiretrovirals be managed?

Phase 1 studies demonstrate that efavirenz reduces this compound exposure by 35% via CYP3A4 induction. Mitigation involves using the higher dose (240 mg) in co-infected patients on efavirenz-based ART. No clinically relevant interactions occur with darunavir/ritonavir or tenofovir .

Q. What methodologies identify resistance mutations to this compound?

Resistance profiling combines in vitro selection assays (e.g., HCV replicons under drug pressure) and population sequencing of non-responders. Notably, this compound retains efficacy against Q80K polymorphisms in genotype 1a, unlike other protease inhibitors .

Q. How do genetic polymorphisms impact this compound's efficacy?

Multivariate analyses identify IL28B CC genotype, age <40, and baseline HCV RNA <800,000 IU/mL as predictors of SVR12. Subtype 1b shows higher response rates than 1a, necessitating stratified trial designs .

Q. How can contradictory efficacy data in subpopulations be resolved?

Use multivariate logistic regression to isolate variables (e.g., cirrhosis status, ART regimen). For example, STARTVerso4 found no significant differences in SVR12 by cirrhosis or ART, but IL28B CC genotype was critical .

Q. What experimental designs assess this compound's immunomodulatory effects?

Measure NS3/4A-mediated cleavage of host immune proteins (TRIF, MAVS) in hepatocyte cell lines via Western blot or ELISA. Concurrently, quantify IFN-3 expression levels to evaluate restored antiviral signaling .

Q. Methodological Guidance

- Statistical Analysis : Use Cochran-Mantel-Haenszel tests adjusted for genotype and multivariate models to address baseline heterogeneity .

- Drug Interaction Studies : Phase 1 pharmacokinetic trials should calculate geometric mean ratios (GMRs) for AUC, Cmax, and Cmin with 90% confidence intervals to assess clinical relevance .

- Resistance Monitoring : Combine clonal sequencing of NS3/4A regions with phenotypic assays to validate mutation impacts on EC50 values .

Eigenschaften

IUPAC Name |

(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49BrN6O9S/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48)/t21-,23-,27+,32-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGDPTDZOVKFDU-XUHJSTDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49BrN6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801283-95-4 | |

| Record name | Faldaprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=801283-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Faldaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801283954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Faldaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FALDAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958X4J301A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.